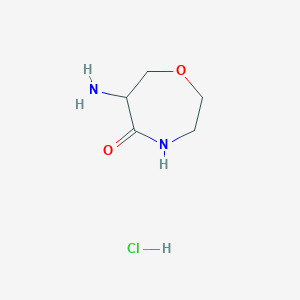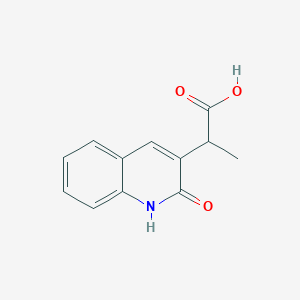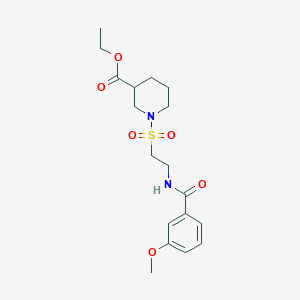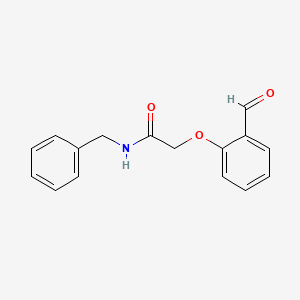
6-chloro-3-((4-methoxyphenyl)sulfonyl)-1-methylquinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-3-((4-methoxyphenyl)sulfonyl)-1-methylquinolin-4(1H)-one, also known as CHIR-99021, is a small molecule inhibitor that has been widely used in scientific research. It is a selective and potent inhibitor of glycogen synthase kinase-3 (GSK-3) that has been shown to have a wide range of biological activities.
Mécanisme D'action
6-chloro-3-((4-methoxyphenyl)sulfonyl)-1-methylquinolin-4(1H)-one is a selective and potent inhibitor of GSK-3 that binds to the ATP-binding site of the enzyme. It inhibits the activity of both GSK-3α and GSK-3β isoforms, which are involved in the regulation of various cellular processes. GSK-3 plays a critical role in the Wnt/β-catenin signaling pathway, which is involved in the regulation of cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
6-chloro-3-((4-methoxyphenyl)sulfonyl)-1-methylquinolin-4(1H)-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce the differentiation of pluripotent stem cells into various cell types, such as neurons, cardiomyocytes, and hepatocytes. It has also been shown to regulate the proliferation and differentiation of various cell types, including cancer cells. 6-chloro-3-((4-methoxyphenyl)sulfonyl)-1-methylquinolin-4(1H)-one has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6-chloro-3-((4-methoxyphenyl)sulfonyl)-1-methylquinolin-4(1H)-one in lab experiments is its high potency and selectivity for GSK-3. It has also been shown to have low toxicity in vitro and in vivo. However, one of the limitations of using 6-chloro-3-((4-methoxyphenyl)sulfonyl)-1-methylquinolin-4(1H)-one is its high cost, which may limit its use in some research labs.
Orientations Futures
There are many future directions for the use of 6-chloro-3-((4-methoxyphenyl)sulfonyl)-1-methylquinolin-4(1H)-one in scientific research. One area of research is the use of 6-chloro-3-((4-methoxyphenyl)sulfonyl)-1-methylquinolin-4(1H)-one in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of research is the use of 6-chloro-3-((4-methoxyphenyl)sulfonyl)-1-methylquinolin-4(1H)-one in the development of new therapies for cancer. 6-chloro-3-((4-methoxyphenyl)sulfonyl)-1-methylquinolin-4(1H)-one has also been shown to have potential therapeutic effects in other diseases, such as diabetes and cardiovascular disease. Further research is needed to fully understand the potential of 6-chloro-3-((4-methoxyphenyl)sulfonyl)-1-methylquinolin-4(1H)-one in these areas.
Méthodes De Synthèse
The synthesis of 6-chloro-3-((4-methoxyphenyl)sulfonyl)-1-methylquinolin-4(1H)-one involves the reaction of 6-chloro-3-nitro-1-methylquinolin-4(1H)-one with 4-methoxybenzenesulfonyl chloride in the presence of a base. The resulting product is then reduced using a palladium catalyst and hydrogen gas to yield 6-chloro-3-((4-methoxyphenyl)sulfonyl)-1-methylquinolin-4(1H)-one. The purity of the compound can be further improved using column chromatography.
Applications De Recherche Scientifique
6-chloro-3-((4-methoxyphenyl)sulfonyl)-1-methylquinolin-4(1H)-one has been widely used in scientific research as a tool to study the role of GSK-3 in various biological processes. It has been shown to have a wide range of biological activities, including the regulation of cell proliferation, differentiation, and apoptosis. 6-chloro-3-((4-methoxyphenyl)sulfonyl)-1-methylquinolin-4(1H)-one has also been used to induce the differentiation of pluripotent stem cells into various cell types, such as neurons, cardiomyocytes, and hepatocytes.
Propriétés
IUPAC Name |
6-chloro-3-(4-methoxyphenyl)sulfonyl-1-methylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO4S/c1-19-10-16(17(20)14-9-11(18)3-8-15(14)19)24(21,22)13-6-4-12(23-2)5-7-13/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIYVVHMYVYMRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=C1C=CC(=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2947169.png)

![3-cyclopentyl-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2947171.png)

![1-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-N-isobutyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2947176.png)

methanone](/img/structure/B2947178.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2947182.png)




![N-[[2-(Dimethylamino)pyrimidin-4-yl]methyl]-N-methylprop-2-enamide](/img/structure/B2947191.png)